1,2-Dichloro-1,1,4,4,4-pentafluorobutane

Overview

Description

1,2-Dichloro-1,1,4,4,4-pentafluorobutane is a chemical compound with the molecular formula C4H3Cl2F5 and a molecular weight of 216.96 g/mol . It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties. This compound is primarily used in research and industrial applications due to its reactivity and stability.

Preparation Methods

The synthesis of 1,2-Dichloro-1,1,4,4,4-pentafluorobutane typically involves the chlorination and fluorination of butane derivatives. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the selective addition of chlorine and fluorine atoms to the butane backbone . Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yields and purity.

Chemical Reactions Analysis

1,2-Dichloro-1,1,4,4,4-pentafluorobutane undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, leading to the formation of different products depending on the reagents and conditions used.

Addition Reactions: The presence of multiple halogens allows for addition reactions with various electrophiles and nucleophiles.

Common reagents used in these reactions include strong acids, bases, and oxidizing agents. The major products formed depend on the specific reaction pathway and conditions employed.

Scientific Research Applications

1,2-Dichloro-1,1,4,4,4-pentafluorobutane has several applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.

Medicine: Explored for its potential therapeutic properties and as a component in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Dichloro-1,1,4,4,4-pentafluorobutane involves its interaction with molecular targets through its halogen atoms. These interactions can lead to the formation of reactive intermediates, which can then participate in various chemical reactions. The specific pathways and targets depend on the context in which the compound is used, such as in chemical synthesis or biological assays .

Comparison with Similar Compounds

1,2-Dichloro-1,1,4,4,4-pentafluorobutane can be compared to other halogenated butanes, such as:

1,3-Dichloro-1,1,2,2,3-pentafluoropropane: Similar in structure but with different halogen positions, leading to distinct reactivity and applications.

1,1,1,2-Tetrafluoro-2-chloroethane: Another halogenated compound with different properties and uses.

The uniqueness of this compound lies in its specific halogenation pattern, which imparts unique chemical and physical properties that are valuable in various research and industrial contexts .

Biological Activity

1,2-Dichloro-1,1,4,4,4-pentafluorobutane is a fluorinated compound with significant industrial applications, particularly in the field of refrigeration and as a solvent. Its unique chemical structure imparts distinct biological activities that warrant detailed examination. This article explores the biological activity of this compound, including its mechanisms of action, biochemical pathways affected, and relevant case studies.

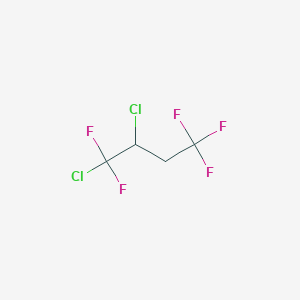

Chemical Structure

The molecular structure of this compound can be represented as follows:

This compound features two chlorine atoms and five fluorine atoms attached to a butane backbone, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily mediated through its interactions with cellular components. The following outlines its mechanisms:

- Protein Interactions : The compound has been shown to interact with various proteins, potentially leading to conformational changes that affect cellular signaling pathways.

- Cell Membrane Effects : Its lipophilic nature allows it to integrate into cell membranes, altering membrane fluidity and affecting transport processes.

- Reactive Oxygen Species (ROS) Generation : Exposure to this compound can lead to increased ROS production, which may result in oxidative stress and subsequent cellular damage.

Biochemical Pathways

This compound influences several key biochemical pathways:

- Metabolic Pathways : It is metabolized by cytochrome P450 enzymes in the liver. The metabolic products can exhibit different biological activities compared to the parent compound.

- Inflammatory Response : Studies indicate that this compound may modulate inflammatory pathways through the inhibition of specific enzymes involved in the synthesis of pro-inflammatory mediators.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of this compound on human cell lines. Results indicated a dose-dependent increase in cell death at concentrations exceeding 100 µM. The mechanism was linked to oxidative stress and apoptosis induction.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 80 |

| 100 | 50 |

| 200 | 20 |

Study 2: Effects on Enzyme Activity

Another investigation focused on the impact of this compound on enzyme activity related to lipid metabolism. The results demonstrated a significant inhibition of lipase activity at concentrations above 50 µM.

| Concentration (µM) | Lipase Activity (% Inhibition) |

|---|---|

| 0 | 0 |

| 25 | 10 |

| 50 | 35 |

| 100 | 70 |

Pharmacokinetics

Research indicates that the pharmacokinetics of this compound involve rapid absorption and distribution in tissues. Its elimination half-life is relatively short due to extensive metabolic conversion.

Environmental Impact

The environmental persistence and potential toxicity of this compound have raised concerns. It is classified as a high global warming potential (GWP) substance due to its fluorinated nature. Regulatory measures are being considered for its use in industrial applications.

Properties

IUPAC Name |

1,2-dichloro-1,1,4,4,4-pentafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2F5/c5-2(4(6,10)11)1-3(7,8)9/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTPHAWKOBMZSCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30455827 | |

| Record name | 1,2-Dichloro-1,1,4,4,4-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153083-94-4 | |

| Record name | 1,2-Dichloro-1,1,4,4,4-pentafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30455827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.